CCK-B vs. CCK-A Receptor Selectivity: CI-988 vs. L-365,260 & Devazepide
CI-988 demonstrates ~1600-fold selectivity for CCK-B (IC50 = 1.7 nM) over CCK-A (IC50 = 2717 nM) receptors in rodent cortex and pancreas assays . This selectivity profile is comparable to but distinct from L-365,260, which shows a similar selectivity ratio but with a different functional interaction with CCK-A receptors as evidenced by antagonist/agonist binding ratio differences (CI-988 = 1.5 vs. L-365,260 < 1) [1]. In contrast, devazepide is a selective CCK-A antagonist with an affinity (pKB = 9.54) that is the inverse of CI-988's selectivity [2].
| Evidence Dimension | CCK Receptor Subtype Selectivity (IC50 Ratio) |
|---|---|
| Target Compound Data | IC50: CCK-B = 1.7 nM; CCK-A = 2717 nM; Selectivity ~1600-fold |
| Comparator Or Baseline | L-365,260 (CCK-B selective, antagonist/agonist ratio <1); Devazepide (CCK-A selective, pKB = 9.54) [1][2] |
| Quantified Difference | CI-988 shows >1600-fold selectivity for CCK-B over CCK-A; Devazepide shows >1000-fold selectivity for CCK-A over CCK-B [2] |
| Conditions | 125I-CCK-8 binding in mouse cortex (CCK-B) and rat pancreas (CCK-A) ; functional smooth muscle contraction in guinea-pig stomach [2] |
Why This Matters
This high selectivity is critical for experiments aiming to isolate CCK-B-mediated effects without confounding CCK-A activity, a key differentiator from pan-CCK antagonists or CCK-A-selective tools like devazepide.
- [1] Patel S, et al. Are radioligand antagonist/agonist binding ratios in rat pancreas predictive of functional efficacy of cholecystokinin receptor agonists and antagonists? Regul Pept. 1998;73(1):1-9. View Source
- [2] Boyle SJ, et al. Characterization of CCK receptors in a novel smooth muscle preparation from the guinea-pig stomach by use of the selective antagonists CI-988, L-365,260 and devazepide. Br J Pharmacol. 1993;109(4):913-7. View Source
